molecular formula C12H18N2O2S B6645390 1-Butylsulfonyl-2,3-dihydroindol-7-amine

1-Butylsulfonyl-2,3-dihydroindol-7-amine

Cat. No.: B6645390
M. Wt: 254.35 g/mol
InChI Key: ODGNMKOKEGZXDP-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-2,3-dihydroindol-7-amine is a substituted indole derivative characterized by a butylsulfonyl group (-SO₂C₄H₉) at the 1-position and a dihydroindole scaffold.

Properties

IUPAC Name

1-butylsulfonyl-2,3-dihydroindol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-3-9-17(15,16)14-8-7-10-5-4-6-11(13)12(10)14/h4-6H,2-3,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGNMKOKEGZXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2=C1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1-butylsulfonyl-2,3-dihydroindol-7-amine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Significance
This compound 1-SO₂C₄H₉; 2,3-dihydroindole C₁₁H₁₆N₂O₂S (theoretical) ~264.3 (calculated) Potential pharmacological applications*
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine 3,3-diethyl; 2,3-dihydroindole C₁₂H₁₈N₂ 190.28 (PubChem) Limited reported data
2,3-Dimethyl-1H-indol-7-amine 2,3-dimethyl; unsaturated indole core C₁₀H₁₂N₂ 160.22 (CymitQuimica) Organic synthesis; pharmaceutical research

*Note: Applications for this compound are inferred from structural analogs.

Key Observations:

Molecular Weight and Steric Effects :

  • The butylsulfonyl derivative has a higher molecular weight (~264 g/mol) than the dimethyl (~160 g/mol) and diethyl (~190 g/mol) analogs, likely influencing pharmacokinetic properties (e.g., membrane permeability).
  • The bulky butylsulfonyl group may introduce steric hindrance, affecting binding to biological targets compared to smaller methyl/ethyl substituents.

Research Findings from Analogs

(CAS 101832-73-9):
  • Applications: Widely used as a building block in synthesizing heterocyclic compounds and bioactive molecules. Its electron-rich indole core facilitates functionalization at the 7-amino position .
  • Stability : The unsaturated indole core offers stability under acidic conditions, whereas the dihydroindole analogs (e.g., 3,3-diethyl derivative) may exhibit different stability profiles due to reduced conjugation .
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine:

Hypothesized Pharmacological Implications

  • Sulfonyl Group Impact : The butylsulfonyl moiety may enhance interactions with serine proteases or kinase targets, as seen in sulfonamide-containing drugs (e.g., COX-2 inhibitors). This contrasts with alkyl-substituted analogs, which typically engage in hydrophobic interactions .
  • Synthetic Challenges : Introducing a sulfonyl group may require specialized reagents (e.g., sulfonyl chlorides), whereas alkyl-substituted analogs are often synthesized via Friedel-Crafts alkylation or reductive amination .

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